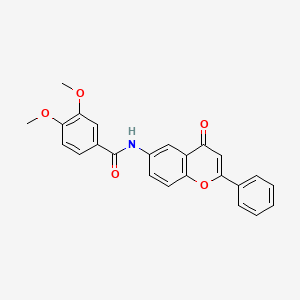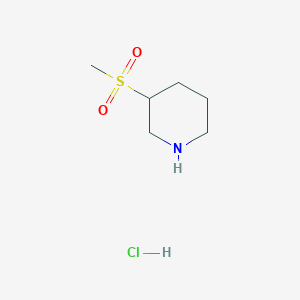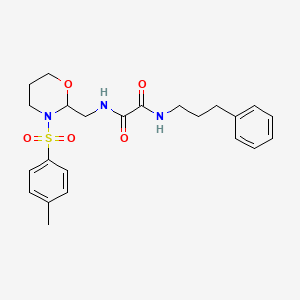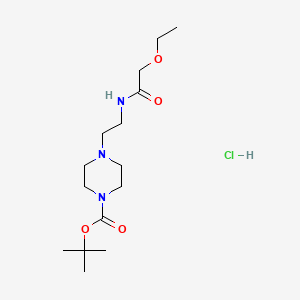
3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, also known as DOCPB, is a chemical compound that has gained attention in the scientific community for its potential use in biomedical research. DOCPB is a synthetic compound that has been shown to have a variety of biological effects, making it a promising candidate for drug development and other research applications.
Mechanism of Action
The exact mechanism of action of 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is not yet fully understood, but research suggests that it may work by inhibiting certain enzymes or signaling pathways that are involved in cell proliferation and inflammation. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and physiological effects
This compound has a variety of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In general, this compound has been shown to have cytotoxic effects on cancer cells, and may be able to induce apoptosis in certain types of cancer cells. This compound has also been shown to have anti-inflammatory effects, and may be able to reduce inflammation in certain disease states.
Advantages and Limitations for Lab Experiments
One advantage of 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This makes it a useful tool for researchers who need a reliable and consistent source of the compound for their experiments. One limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental systems.
Future Directions
There are many potential future directions for research on 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide. One area of interest is its potential as an anti-cancer agent, and future research could focus on optimizing its cytotoxic effects and identifying the specific types of cancer cells that are most sensitive to its effects. Another area of interest is its anti-inflammatory effects, and future research could focus on developing this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, future research could focus on elucidating the mechanism of action of this compound, which could provide important insights into its potential uses and limitations in biomedical research.
Synthesis Methods
3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst, followed by acylation with 4-aminobenzoyl chloride. The resulting compound is then subjected to a series of purification steps to obtain this compound in its pure form.
Scientific Research Applications
3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has been studied for its potential use in a variety of biomedical research applications. One area of interest is its potential as an anti-cancer agent. Research has shown that this compound has cytotoxic effects on cancer cells, and may be able to induce apoptosis (cell death) in certain types of cancer cells. This compound has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3,4-dimethoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-21-10-8-16(12-23(21)29-2)24(27)25-17-9-11-20-18(13-17)19(26)14-22(30-20)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBUCRDEEOTYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2960578.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2960581.png)



![4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)

![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2960592.png)

![1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2960594.png)
![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)
![4-(morpholinosulfonyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2960597.png)
